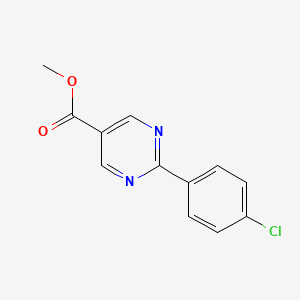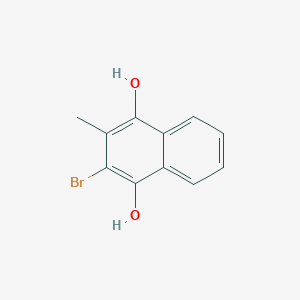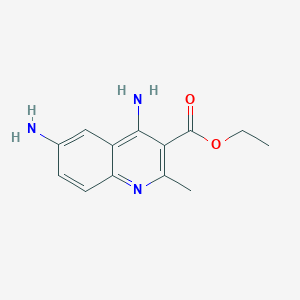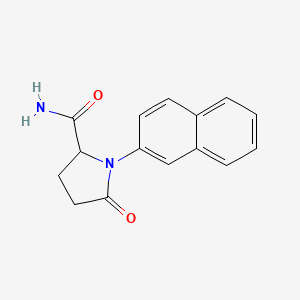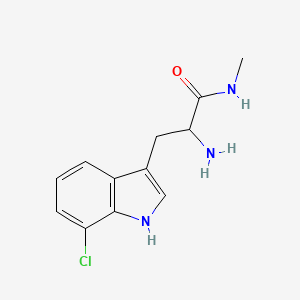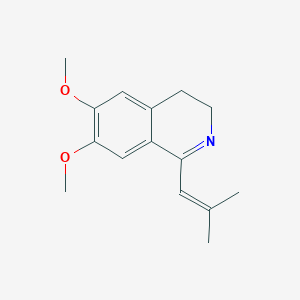
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 2-methylprop-1-en-1-yl group at position 1 of the dihydroisoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl₃) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
8-chloro-6,7-dimethoxy-1-(2-methylprop-1-en-1-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but includes a chlorine atom at position 8.
4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one: This compound has a hydroxyl group at position 4 and a methyl group at position 1.
Uniqueness
6,7-DIMETHOXY-1-(2-METHYLPROP-1-EN-1-YL)-3,4-DIHYDROISOQUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and 2-methylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
53957-21-4 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
Clave InChI |
CUMFZCSPPRDCEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

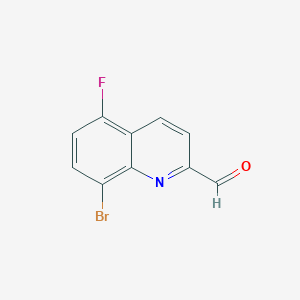

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

